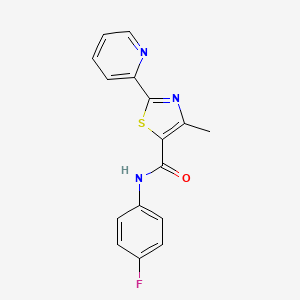

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c1-10-14(15(21)20-12-7-5-11(17)6-8-12)22-16(19-10)13-4-2-3-9-18-13/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLXALAOQMEHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 2-aminothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). Such dual inhibition is beneficial in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Case Study:

A study demonstrated that the compound effectively suppressed tumor necrosis factor-alpha (TNFα) release in vitro and in vivo models. This suggests its potential utility in treating TNFα-related diseases .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties against various bacterial strains, including resistant strains. N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has shown promise as an antibacterial agent .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

Molecular Interactions

The compound interacts with specific protein targets, influencing various signaling pathways involved in inflammation and immune responses. Its structural components allow it to bind effectively to the active sites of target enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects. Modifications to the thiazole ring and substituents on the phenyl group can significantly alter its biological activity .

Preclinical Studies

Preclinical studies involving animal models have validated the therapeutic potential of this compound in reducing inflammation and bacterial load in infected tissues .

Table 2: Summary of Preclinical Findings

| Study Type | Findings |

|---|---|

| In vitro | Significant reduction in TNFα levels |

| In vivo | Decreased bacterial counts in tissues |

| Pharmacokinetics | Favorable absorption and distribution |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could act as an inhibitor of phosphodiesterase enzymes, which play a role in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Pyridinyl Position

The position of the pyridinyl substituent on the thiazole ring significantly influences molecular interactions. For example:

- 4-Methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replaces the 2-pyridinyl group with a 3-pyridinyl group and substitutes the 4-fluorophenyl with a 4-trifluoromethylphenyl. This modification increases lipophilicity (ClogP ≈ 3.8 vs. 3.2 for the parent compound) and may alter binding pocket interactions in kinase targets .

- 4-Methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide () features a 4-pyridinyl group and a 4-trifluoromethoxyphenyl substituent. The 4-pyridinyl orientation could enhance π-π stacking with aromatic residues in enzyme active sites, while the trifluoromethoxy group introduces steric bulk and electron-withdrawing effects .

Substitution at the Phenyl Carboxamide Group

The nature of the phenyl ring substituent impacts both physicochemical properties and bioactivity:

- 4-Methyl-2-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replaces the 4-fluorophenyl with a 3-trifluoromethylphenyl group. The CF3 group increases metabolic stability but reduces solubility (predicted aqueous solubility: ~0.02 mg/mL vs. ~0.05 mg/mL for the 4-F derivative) .

- N-(4-fluorophenyl)-6-((4-methyl-2-(4-(trifluoromethyl)phenyl)-thiazol-5-yl)methylthio)-nicotinamide () introduces a methylthio-nicotinamide side chain. This addition increases molecular weight (504.1 g/mol vs.

Halogen Substituent Effects

demonstrates that halogen size (F, Cl, Br, I) on the phenyl ring has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 μM . This suggests that electronic effects (e.g., electronegativity) rather than steric bulk dominate in this context.

Biological Activity

N-(4-fluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 293.32 g/mol

The presence of the thiazole ring is significant for its biological activity, as thiazoles are known to interact with various biological targets.

1. Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Case Study : In vitro studies showed that this compound reduced cell viability in several cancer cell lines, with IC values indicating significant cytotoxicity.

2. Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

3. Anti-inflammatory Activity

Recent studies have suggested that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2:

- Research Findings : In animal models, this compound demonstrated a reduction in inflammation markers after administration.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity. Key points include:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.

- Pyridine Ring : The pyridine moiety is crucial for interaction with specific receptors and enzymes.

Q & A

Q. What formulation strategies are viable for enhancing in vivo delivery?

- Methodological Answer :

- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to improve solubility and prolong circulation time .

- Lipid-based formulations (e.g., liposomes) for targeted delivery to tissues with high lipid turnover (e.g., liver) .

- Assess stability under physiological conditions (pH 7.4, 37°C) over 24–72 hours to guide formulation choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.